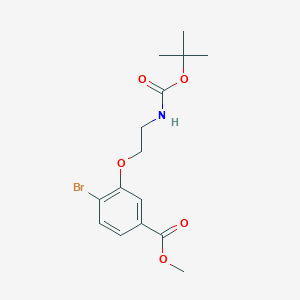

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate

Description

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is a brominated aromatic ester featuring a tert-butoxycarbonyl (Boc)-protected aminoethoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and peptide chemistry, where the Boc group serves as a protective moiety for amines during multi-step reactions. Its structure combines electronic and steric features that influence reactivity, such as the electron-withdrawing bromine atom and the bulky Boc group, making it suitable for controlled functionalization .

Properties

IUPAC Name |

methyl 4-bromo-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(19)17-7-8-21-12-9-10(13(18)20-4)5-6-11(12)16/h5-6,9H,7-8H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIQQVSDMPOXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 3-Hydroxybenzoate

Methyl 3-hydroxybenzoate undergoes electrophilic aromatic bromination to install the bromine atom at the para position relative to the ester group.

Procedure :

A solution of methyl 3-hydroxybenzoate (10.0 g, 65.8 mmol) in acetic acid (50 mL) is treated with bromine (3.4 mL, 65.8 mmol) at 0°C. The mixture is stirred for 24 hours at room temperature, poured into ice water, and extracted with ethyl acetate. The organic layer is dried over MgSO₄, concentrated, and purified via column chromatography (hexane/ethyl acetate, 4:1) to yield methyl 4-bromo-3-hydroxybenzoate as a white solid (8.9 g, 62%).

Characterization :

-

¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J = 2.1 Hz, 1H, Ar-H), 7.45 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H), 6.92 (d, J = 8.6 Hz, 1H, Ar-H), 5.21 (s, 1H, -OH), 3.94 (s, 3H, -OCH₃).

-

HRMS : Calcd. for C₈H₇BrO₃ [M+H]⁺: 228.9564; Found: 228.9562.

Preparation of tert-Butyl (2-Bromoethyl)Carbamate

Bromination of N-Boc-Ethanolamine

N-Boc-ethanolamine is converted to its bromide derivative using phosphorus tribromide (PBr₃).

Procedure :

N-Boc-ethanolamine (5.0 g, 26.3 mmol) is dissolved in dry dichloromethane (50 mL) under nitrogen. PBr₃ (3.1 mL, 31.6 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours. The reaction is quenched with saturated NaHCO₃, extracted with DCM, dried over MgSO₄, and concentrated to afford tert-butyl (2-bromoethyl)carbamate as a colorless oil (6.2 g, 89%).

Characterization :

-

¹H NMR (500 MHz, CDCl₃) : δ 4.98 (s, 1H, -NH), 3.52 (t, J = 6.2 Hz, 2H, -CH₂Br), 3.34 (q, J = 6.2 Hz, 2H, -CH₂NH), 1.45 (s, 9H, -C(CH₃)₃).

-

IR (neat) : 3340 (N-H), 2976 (C-H), 1698 (C=O) cm⁻¹.

O-Alkylation of Methyl 4-Bromo-3-Hydroxybenzoate

Reaction Conditions and Optimization

The phenolic hydroxyl group of methyl 4-bromo-3-hydroxybenzoate is alkylated with tert-butyl (2-bromoethyl)carbamate under basic conditions.

Procedure :

A mixture of methyl 4-bromo-3-hydroxybenzoate (2.0 g, 8.7 mmol), tert-butyl (2-bromoethyl)carbamate (2.4 g, 10.4 mmol), and anhydrous K₂CO₃ (3.6 g, 26.1 mmol) in DMF (20 mL) is heated at 50°C for 16 hours. The mixture is cooled, filtered, and concentrated. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate as a pale-yellow solid (2.8 g, 71%).

Characterization :

-

¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 2.1 Hz, 1H, Ar-H), 7.63 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H), 7.02 (d, J = 8.6 Hz, 1H, Ar-H), 4.89 (s, 1H, -NH), 4.25 (t, J = 5.8 Hz, 2H, -OCH₂), 3.93 (s, 3H, -OCH₃), 3.48 (t, J = 5.8 Hz, 2H, -CH₂NH), 1.44 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (125 MHz, CDCl₃) : δ 166.4 (C=O), 155.2 (C=O Boc), 132.8, 128.3, 122.9, 116.4 (Ar-C), 79.8 (-C(CH₃)₃), 68.5 (-OCH₂), 51.9 (-OCH₃), 40.2 (-CH₂NH), 28.3 (-C(CH₃)₃).

-

HRMS : Calcd. for C₁₅H₁₉BrNNaO₅ [M+Na]⁺: 402.0368; Found: 402.0365.

Critical Analysis of Synthetic Methodology

Regioselectivity in Bromination

The para-bromination of methyl 3-hydroxybenzoate is dictated by the electron-donating methoxy group (ester), which directs electrophilic substitution to the meta position relative to itself (C-4). Competing ortho/para-directing effects from the hydroxyl group are mitigated by its conversion to a phenoxide ion under acidic conditions, favoring para selectivity.

Stability of the Boc Protecting Group

The Boc group remains intact under the mild alkaline conditions of O-alkylation (K₂CO₃, DMF, 50°C). However, prolonged exposure to strong acids or bases during workup must be avoided to prevent deprotection.

Comparative Evaluation of Alternative Routes

Post-Alkylation Bromination

An alternative approach involves O-alkylation of methyl 3-hydroxybenzoate followed by bromination. However, this method risks over-bromination and reduced yields due to the electron-rich aromatic ring post-alkylation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to reveal the free amino group.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents, often in the presence of palladium catalysts.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted benzoates can be formed.

Deprotection Reactions: The major product is the free amino derivative of the compound.

Ester Hydrolysis: The major product is 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid.

Scientific Research Applications

Basic Information

- IUPAC Name : Methyl (2S)-3-(4-bromophenyl)-2-[(tert-butoxy)carbonylamino]propanoate

- Molecular Formula : C15H20BrNO4

- Molecular Weight : 358.23 g/mol

- CAS Number : 266306-18-7

Structural Characteristics

The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ethoxy side chain, which contribute to its reactivity and stability in various chemical environments.

Medicinal Chemistry

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is primarily utilized in the synthesis of pharmaceuticals. The bromine atom enhances the compound's biological activity by increasing lipophilicity, which can improve membrane permeability.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicated that modifications to the bromophenyl group can yield compounds with enhanced selectivity for cancerous cells while minimizing toxicity to normal cells.

Peptide Synthesis

The tert-butoxycarbonyl group serves as a protective moiety for amines during peptide synthesis. This application is crucial in solid-phase peptide synthesis (SPPS), where the selective deprotection of amino acids is necessary for constructing complex peptides.

Data Table: Comparison of Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Tert-butoxycarbonyl (Boc) | High | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be integrated into drug delivery systems, particularly in formulating nanoparticles or liposomes that enhance drug solubility and bioavailability.

Case Study: Liposomal Formulations

In a study focusing on liposomal formulations, methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate was used to create stable lipid bilayers that encapsulated hydrophobic drugs, significantly improving their therapeutic efficacy.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its versatile reactivity allows chemists to introduce various functional groups through nucleophilic substitution reactions.

Example Reaction:

The bromine atom can be substituted with nucleophiles such as amines or alcohols, leading to new derivatives with potential biological activity.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino compound. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiators are its bromine atom at position 4 and the Boc-protected aminoethoxy group at position 3. Below is a comparison with analogous benzoate derivatives:

Key Observations :

- Electronic Effects : The bromine atom in the target compound enhances electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitution. In contrast, Methyl 3-bromo-4-methylbenzoate lacks polarizable groups, reducing its reactivity .

- Steric Effects: The Boc-aminoethoxy group introduces steric hindrance, limiting undesired side reactions. This contrasts with simpler esters like Methyl 3-bromo-4-methylbenzoate, which lacks protective groups .

Stability and Protective Group Chemistry

- Boc Group Stability: The Boc moiety provides stability under basic and nucleophilic conditions, contrasting with compounds like 2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]benzaldehyde (), where unprotected amines may lead to side reactions .

- Thermal and Oxidative Resistance: The aromatic bromine enhances thermal stability compared to non-halogenated analogs, as seen in 4-Bromo-3-methylbenzoic acid (), which shares similar stability profiles .

Biological Activity

Methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate, also known by its CAS number 266306-18-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate is with a molecular weight of 358.23 g/mol. The compound features a bromine atom, which is known to enhance biological activity in various contexts, and a tert-butoxycarbonyl (Boc) group, which plays a crucial role in protecting amine functionalities during synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₄ |

| Molecular Weight | 358.23 g/mol |

| Boiling Point | Not available |

| Log P (octanol/water) | 2.76 - 3.2 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

The biological activity of methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP2C19, which is involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities against various bacterial strains. The bromine substituent may enhance the lipophilicity and membrane permeability, facilitating bacterial cell wall disruption .

- Cellular Uptake : The presence of the Boc group aids in cellular uptake and binding to DNA, which can lead to potential applications in gene therapy or as an anticancer agent .

Research Findings

Several studies have investigated the biological activity of related compounds and their implications in medicinal chemistry:

- Case Study : A study on similar compounds demonstrated that modifications to the aromatic ring and substituents significantly affect antibacterial activity and selectivity against Gram-positive bacteria .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity of brominated derivatives. These models indicate that increased lipophilicity correlates with enhanced antimicrobial efficacy .

Case Studies and Experimental Data

- In vitro Studies : In vitro assays using bacterial cultures have shown that methyl 4-bromo-3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate exhibits significant inhibition against certain strains at concentrations around 50 µM, suggesting a potential therapeutic window for further development .

- Cytotoxicity Assays : Cytotoxicity tests reveal that while some derivatives show promising antibacterial effects, they also exhibit varying degrees of cytotoxicity against mammalian cell lines. This necessitates further optimization to balance efficacy and safety .

Q & A

Basic Research Question

- 1H/13C NMR :

- HRMS : Exact mass confirmation (e.g., [M+Na]+ calculated for C₁₅H₁₈BrNO₅: 394.0264) .

- IR : C=O stretches for ester (~1720 cm⁻¹) and Boc carbamate (~1690 cm⁻¹) .

How does the bromo substituent at the 4-position influence reactivity in cross-coupling reactions?

Basic Research Question

The bromo group enables palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). Key considerations:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids in THF/water .

- Steric Effects : The adjacent ethoxy group may slow reactivity; elevated temperatures (80–100°C) are often required .

- Byproduct Monitoring : Use GC-MS or LC-MS to detect debrominated side products .

What strategies mitigate low yields in Buchwald-Hartwig amination involving this substrate?

Advanced Research Question

Low yields may arise from steric hindrance or Boc group instability. Optimize:

- Catalyst : Use Xantphos-Pd-G3 for bulky substrates .

- Solvent : Switch from toluene to dioxane to improve solubility.

- Temperature : Limit to 90°C to prevent Boc cleavage.

- Workup : Quench with aqueous NH₄Cl to preserve the Boc group, followed by extraction with DCM .

How can tert-butoxycarbonyl (Boc) deprotection be selectively performed without ester hydrolysis?

Advanced Research Question

- Acidic Conditions : Use 4M HCl in dioxane (0–5°C, 2 hr) for Boc removal while preserving the methyl ester .

- Alternative : TFA/DCM (1:1 v/v) at RT for 30 min, followed by neutralization with NaHCO₃ .

- Monitoring : Track deprotection via loss of Boc tert-butyl signals in 1H NMR .

How should researchers resolve contradictory NOESY data suggesting unexpected stereochemistry?

Advanced Research Question

- Verify Sample Purity : Re-run HPLC to exclude impurities mimicking stereochemical signals .

- Dynamic Effects : Assess rotameric states of the ethoxy group via variable-temperature NMR (−20°C to 50°C) .

- Complementary Techniques : Use X-ray crystallography or DFT calculations to confirm spatial arrangements .

What storage conditions prevent degradation of this compound?

Advanced Research Question

- Temperature : Store at −20°C under argon to avoid ester hydrolysis or Boc cleavage .

- Light Sensitivity : Amber vials prevent bromoarene photodegradation .

- Moisture Control : Use molecular sieves in storage containers .

How is this compound utilized in PROTACs or targeted drug delivery systems?

Advanced Research Question

- Linker Design : The ethoxy group serves as a spacer between E3 ligase ligands and target protein binders .

- Bromo Substitution : Enables conjugation to payloads via Suzuki coupling (e.g., attaching fluorophores or cytotoxic agents) .

- In Vivo Stability : Boc protection enhances solubility during systemic circulation, with cleavage occurring in acidic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.